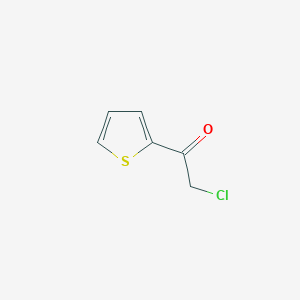

2-(Chloroacetyl)thiophene

Description

Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Thiophene is a five-membered heterocyclic aromatic compound containing a sulfur atom. bohrium.comnumberanalytics.com First discovered in 1882 by Viktor Meyer as a contaminant in benzene (B151609), thiophene and its derivatives have become cornerstones of heterocyclic chemistry. slideshare.net The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications. nih.gov

The significance of thiophene derivatives stems from several key factors:

Bioisosterism: The thiophene ring is often considered a bioisostere of the benzene ring. This means that replacing a benzene ring with a thiophene ring in a biologically active molecule can sometimes lead to compounds with similar or even improved pharmacological properties, such as enhanced efficacy or reduced toxicity. slideshare.net

Diverse Biological Activities: Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, antihypertensive, and antitumor effects. eprajournals.comindexcopernicus.comajrconline.org

Versatile Reactivity: The thiophene ring readily undergoes electrophilic substitution reactions, allowing for the introduction of various functional groups. eprajournals.com This reactivity, combined with the ability to participate in metal-catalyzed cross-coupling reactions, provides synthetic chemists with a powerful toolkit for constructing complex molecular architectures. numberanalytics.com

The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, such as solubility and metabolism, by altering drug-receptor interactions. nih.gov

Historical Context of Chloroacetylated Compounds in Organic Synthesis

Chloroacetylation, the introduction of a chloroacetyl group (-COCH₂Cl) into a molecule, is a well-established and powerful transformation in organic synthesis. Chloroacetyl chloride is a frequently used reagent for this purpose, serving as a versatile two-carbon building block. niscpr.res.in

Historically, the chloroacetylation of aromatic compounds has been achieved through Friedel-Crafts acylation, often using a Lewis acid catalyst like aluminum chloride. niscpr.res.in This reaction introduces a reactive handle into the aromatic system, as the chlorine atom in the chloroacetyl group is a good leaving group, susceptible to nucleophilic substitution. This reactivity allows for the subsequent construction of more complex structures, including the formation of new heterocyclic rings.

The synthesis of N-aryl 2-chloroacetamides, for example, is a common application of chloroacetylation, providing precursors for a variety of further chemical modifications. researchgate.net These compounds have found applications in the development of herbicides and other biologically active molecules. researchgate.net The reactivity of the chloroacetyl group has been exploited in the synthesis of numerous heterocyclic systems, highlighting its importance as a versatile synthetic intermediate.

Research Trajectories and Future Outlooks for 2-(Chloroacetyl)thiophene

Current research involving this compound is largely focused on its utility as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The reactivity of its chloroacetyl group allows for a variety of chemical transformations.

One common synthetic route utilizing this compound is the Favorskii rearrangement, which converts it into 2-thiopheneacetic acid under alkaline conditions. google.com This transformation is a key step in the synthesis of various thiophene-containing compounds. Furthermore, the chloroacetyl group can readily react with nucleophiles, such as amines and thiols, to introduce new functional groups and build more complex molecular frameworks. For instance, it is used as a precursor in the synthesis of various thieno[2,3-c]pyridine (B153571) derivatives, which have been investigated as potential Hsp90 inhibitors for cancer therapy. mdpi.com

The future outlook for this compound remains promising. The growing demand for novel thiophene derivatives in the pharmaceutical and agrochemical industries is expected to drive further research into its synthesis and applications. dataintelo.com The development of more efficient and environmentally friendly synthetic methods for its production and subsequent transformations will be a key area of focus. As our understanding of the biological roles of thiophene-containing molecules continues to expand, so too will the importance of versatile building blocks like this compound in the discovery of new and improved chemical entities.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29683-77-0 |

| Molecular Formula | C₆H₅ClOS |

| Molecular Weight | 160.62 g/mol |

| Appearance | Off-White to Pale Beige Solid |

| Melting Point | 45 °C |

| Storage | -20°C Freezer, Under Inert Atmosphere |

| Solubility | Chloroform (Slightly), Methanol (Slightly) |

Referenced Compounds

| Compound Name |

|---|

| This compound |

| Thiophene |

| Benzene |

| 2-Thiopheneacetic acid |

| Chloroacetyl chloride |

| Aluminum chloride |

| N-Aryl 2-chloroacetamides |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOWLHQEABZKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374074 | |

| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29683-77-0 | |

| Record name | 2-Chloro-1-(2-thienyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29683-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Pathways of 2 Chloroacetyl Thiophene

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of the chloroacetyl group onto the thiophene (B33073) ring in a single or a few straightforward steps.

A primary and widely utilized method for the synthesis of 2-(chloroacetyl)thiophene is the Friedel-Crafts acylation of thiophene with chloroacetyl chloride. google.comsigmaaldrich.com This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid. google.com The reaction involves the formation of an acylium ion from chloroacetyl chloride and the Lewis acid, which then attacks the electron-rich thiophene ring, preferentially at the 2-position. sigmaaldrich.com

A variety of Lewis acids can be employed as catalysts, including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄). google.com The choice of catalyst can influence the reaction's efficiency and selectivity. For instance, while AlCl₃ is a common catalyst, it can sometimes lead to the polymerization of thiophene, and stannic chloride is considered a milder alternative. Modified clays, such as FeCl₃-modified montmorillonite (B579905) K10, have also been used as catalysts, offering good yields and selectivity. niscpr.res.in The reaction is typically conducted in an inert solvent like carbon disulfide, nitromethane (B149229), dichloromethane, or nitrobenzene (B124822). niscpr.res.in

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aluminum Chloride (AlCl₃) | Carbon Disulfide | Not specified | Not specified | niscpr.res.in |

| Ferric Chloride (FeCl₃) | Not specified | Not specified | Good | niscpr.res.in |

| Tin(IV) Chloride (SnCl₄) | Benzene (B151609) | 0 | Not specified | asianpubs.org |

| Titanium(IV) Chloride (TiCl₄) | Not specified | Not specified | Not specified | google.com |

| FeCl₃-modified Montmorillonite K10 | Not specified | Not specified | Good | niscpr.res.in |

| Ethylaluminum Dichloride (EtAlCl₂) | Dichloromethane | 0 | High (up to 99% for similar reactions) | asianpubs.org |

Table 1: Catalysts and conditions for the Friedel-Crafts acylation of thiophene.

The chloroacetylation of 2-aminothiophene derivatives provides another direct route to compounds structurally related to this compound, specifically N-(thienyl)-2-chloroacetamides. ajol.info In this nucleophilic substitution reaction, the amino group of the thiophene derivative attacks the electrophilic carbonyl carbon of chloroacetyl chloride. who.int The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. ajol.infowho.int Common solvents for this transformation include dimethylformamide (DMF), dioxane, and acetonitrile. who.intsci-hub.se Microwave-assisted synthesis has also been reported, significantly reducing reaction times.

| Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Potassium Carbonate | Dimethylformamide (DMF) | Room Temperature | Not specified | Good | ajol.info |

| Triethylamine | Dioxane | Reflux | 14-15 hours | Good | who.int |

| Sodium Acetate (B1210297) | Aqueous Solution | 0°C to Room Temperature | 5-6 hours | Not specified | |

| None (Microwave) | n-Butanol | 150°C | 5 minutes | 59 |

Table 2: Reaction conditions for the chloroacetylation of 2-aminothiophenes.

The compound 2-(1H-benzo[d]imidazol-2-yl)acetonitrile serves as a precursor for the synthesis of various heterocyclic compounds. jst.go.jp Its reaction with chloroacetyl chloride in 1,4-dioxane (B91453) yields 2-(1-(2-chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile. jst.go.jp While this product contains the chloroacetyl moiety, the reviewed literature primarily describes its subsequent use in further heterocyclization reactions rather than its direct conversion to this compound. jst.go.jp For instance, it has been reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) to form a more complex thiophene derivative. jst.go.jp

Indirect Synthetic Routes

Indirect methods involve the synthesis of a thiophene derivative that is subsequently converted to this compound.

An indirect pathway to this compound can be envisioned starting from thiophene-2-carboxylic acid. This acid can be converted to its more reactive acid chloride derivative, thiophene-2-carbonyl chloride, by treatment with thionyl chloride. While this acid chloride is a versatile intermediate, its direct conversion to this compound is not a standard or commonly documented synthetic transformation. Such a conversion would necessitate the addition of a methylene (B1212753) group (-CH₂-), which typically requires multi-step procedures such as the Arndt-Eistert synthesis, which proceeds via a different mechanism.

The reaction of thiophen-2-ylacetic acid with thionyl chloride is a well-established method for the synthesis of thiophen-2-ylacetyl chloride. lookchem.com This reaction proceeds through the conversion of the carboxylic acid into a highly reactive acyl chloride. It is important to note that this reaction yields thiophen-2-ylacetyl chloride, where the chloroacetyl group is attached to the thiophene ring via a methylene bridge, and not this compound, where the carbonyl group is directly attached to the thiophene ring. The synthesis of 2-thiopheneacetic acid itself can be achieved through various methods, including the Favorskii rearrangement of 2-chloroacetylthiophene or from 2-chloromethyl thiophene. google.comgoogle.com

Multi-component Reactions for Thiophene Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the initial molecules. tandfonline.com This approach is valued for its atom economy, time-saving nature, and environmentally benign characteristics, as it minimizes the need for isolating intermediates. tandfonline.com In the synthesis of thiophene analogues, the Gewald reaction is a paramount example of an MCR. nih.govumich.eduorganic-chemistry.orgwikipedia.org

The Gewald reaction synthesizes highly substituted 2-aminothiophenes by condensing a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. organic-chemistry.orgwikipedia.org The reaction mechanism typically starts with a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form a stable intermediate. wikipedia.org This is followed by the addition of sulfur and subsequent ring-closure to form the 2-aminothiophene ring. arkat-usa.org

There are several variations of the Gewald synthesis, but the core principle involves the one-pot formation of the thiophene ring from acyclic precursors. umich.eduarkat-usa.org This method is exceptionally versatile for creating a library of thiophene derivatives, which are valuable in medicinal and combinatorial chemistry. nih.govderpharmachemica.com For instance, reacting a ketone, an activated nitrile, and sulfur in the presence of a suitable base like morpholine (B109124) or diethylamine (B46881) can produce diversely substituted 2-aminothiophenes. umich.eduarkat-usa.orgtechscience.com These products can then be further modified, for example, through acylation with chloroacetyl chloride, to yield derivatives analogous in structure to this compound. researchgate.netnih.gov

Optimization of Synthetic Conditions

The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of thiophene with chloroacetyl chloride, is significantly influenced by the choice of catalyst and solvent. google.com The efficiency of this reaction hinges on activating the acylating agent, a role performed by a Lewis acid catalyst. google.com

Catalysts: Anhydrous aluminum trichloride (B1173362) (AlCl₃) is a preferred and commonly used Lewis acid catalyst for this acylation due to its high activity. google.com Other Lewis acids such as anhydrous zinc chloride (ZnCl₂), ferric trichloride (FeCl₃), and titanium tetrachloride (TiCl₄) are also effective catalysts for the reaction. google.com The catalyst facilitates the formation of a highly electrophilic acylium ion, which then attacks the electron-rich thiophene ring.

Solvents: The choice of solvent can impact reaction rate, yield, and selectivity. Common solvents for this acylation include dichloromethane, dichloroethane, and carbon tetrachloride. google.com Nitro-containing solvents like nitromethane and nitrobenzene have also been used. google.com In some protocols, the reaction can be conducted under solvent-free conditions, where one of the reactants, such as thiophene itself, acts as the solvent. google.com This approach aligns with green chemistry principles by reducing solvent waste.

The following table summarizes the catalysts and solvents commonly employed in the synthesis of this compound.

| Catalyst | Solvent(s) | Role & Efficiency |

| Anhydrous Aluminum Trichloride (AlCl₃) | Dichloromethane, Dichloroethane, Carbon Tetrachloride, Solvent-free | Preferred Lewis acid catalyst for high reactivity and yield in Friedel-Crafts acylation. google.com |

| Anhydrous Zinc Chloride (ZnCl₂) | Dichloromethane, Dichloroethane | An alternative Lewis acid catalyst. google.com |

| Ferric Trichloride (FeCl₃) | Dichloromethane, Dichloroethane | Effective Lewis acid for promoting the acylation reaction. google.com |

| Titanium Tetrachloride (TiCl₄) | Dichloromethane, Dichloroethane | A strong Lewis acid used to catalyze the Friedel-Crafts reaction. google.com |

Temperature is a critical parameter in the synthesis of this compound and its derivatives, directly influencing reaction rates, product yield, and the formation of impurities. The Friedel-Crafts acylation of thiophene is typically conducted at controlled, low-to-moderate temperatures. The reaction temperature is often maintained between 0°C and 60°C, with an optimal range frequently cited as 20-50°C to ensure a steady reaction rate while minimizing side reactions. google.com For subsequent reactions, such as the rearrangement of this compound to form 2-thiopheneacetic acid, temperatures may be elevated to a range of 20-100°C, with a preferred window of 50-90°C to drive the reaction to completion. google.com

Microwave-assisted synthesis has emerged as a modern technique where temperature and reaction time are dramatically altered. Studies on the Gewald synthesis of thiophene analogues show that microwave irradiation at 70°C can reduce reaction times from 4 hours (with conventional heating) to just 20 minutes, often with improved yields and purity. organic-chemistry.org

Historically, some synthetic routes for thiophene derivatives required harsh conditions, including high pressure. google.com However, contemporary methods, including the standard Friedel-Crafts acylation for this compound, are typically performed at atmospheric pressure, enhancing the safety and scalability of the process. google.com

The table below illustrates the impact of temperature on different synthetic steps related to this compound.

| Reaction Step | Temperature Range (°C) | Notes |

| Friedel-Crafts Acylation | 0–60 (Optimal: 20–50) | Lower temperatures control the exothermic reaction and prevent byproduct formation. google.com |

| Favorskii Rearrangement (of this compound) | 20–100 (Optimal: 50–90) | Higher temperatures are required to facilitate the rearrangement to 2-thiopheneacetic acid. google.com |

| Gewald Synthesis (Analogues) | 40–50 | Moderate temperature for conventional heating methods. techscience.com |

| Microwave-Assisted Gewald Synthesis (Analogues) | 70 | Significantly reduces reaction time from hours to minutes compared to conventional heating, often improving yield. organic-chemistry.org |

After synthesis, a crude mixture containing this compound and its derivatives requires purification to isolate the target compound with high purity. A multi-step purification protocol is often employed.

Initially, the reaction mixture is typically quenched, often by pouring it into a mixture of ice water and hydrochloric acid. google.com This is followed by a work-up procedure that includes washing with water and a basic solution, such as saturated sodium bicarbonate, to neutralize excess acid and remove water-soluble impurities. orgsyn.org The organic layer is then separated and dried using an anhydrous salt like anhydrous sodium sulfate (B86663) or calcium chloride. google.comorgsyn.org

The primary techniques for purifying the final product include:

Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying liquid products like this compound. orgsyn.orggoogle.com This technique separates compounds based on their boiling points, and performing it under vacuum allows the distillation to occur at a lower temperature, preventing thermal decomposition of the product. orgsyn.orggoogle.com

Recrystallization: For solid derivatives, recrystallization is the preferred method of purification. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. ajol.infomdpi.com Common solvents for recrystallizing thiophene derivatives include ethanol (B145695), aqueous ethanol, hexane, and chloroform. mdpi.comimpactfactor.orgchemicalbook.com

Chromatography: When distillation or recrystallization is insufficient, column chromatography or flash chromatography can be used for a more refined separation. google.com This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase is passed through it.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes to create more sustainable and environmentally friendly processes. derpharmachemica.com These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One of the most significant green advancements in thiophene synthesis is the use of microwave-assisted organic synthesis (MAOS) . researcher.lifemdpi.com Microwave irradiation can dramatically accelerate reaction rates, leading to significant reductions in reaction times—often from hours to minutes. organic-chemistry.orgresearchgate.net This rapid heating can also lead to higher yields and cleaner reaction profiles with fewer byproducts. organic-chemistry.orgresearcher.life The efficiency of microwave heating often allows for the use of less solvent, further contributing to the green credentials of the synthesis. researcher.life

Solvent-free synthesis is another key green chemistry strategy. mdpi.com By eliminating the solvent, these methods reduce chemical waste and simplify purification procedures. researchgate.net Reactions can be performed by grinding solid reactants together, sometimes with a catalytic amount of a substance, or by using one of the reactants as the reaction medium. google.comtandfonline.com For example, the Friedel-Crafts acylation to produce this compound can be performed without a traditional solvent. google.com

The use of greener solvents is also a focus. When a solvent is necessary, replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a common goal. mdpi.commdpi.com Research into catalysts that are effective in these green solvents is ongoing. For instance, some Gewald syntheses of thiophene analogues have been successfully carried out in ionic liquids, which can act as both the solvent and catalyst and are often recyclable. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloroacetyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-(chloroacetyl)thiophene. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide precise information on chemical environments, connectivity, and spatial relationships within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons of the thiophene (B33073) ring and the methylene (B1212753) group of the chloroacetyl moiety. The thiophene ring protons appear as a complex multiplet system in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns are dictated by the electron-withdrawing nature of the chloroacetyl substituent at the C2 position.

The H5 proton is generally the most downfield-shifted due to its proximity to the sulfur atom and the deshielding effect of the substituent. The H3 and H4 protons exhibit chemical shifts that are influenced by their respective positions relative to the substituent and the heteroatom. A key feature of the spectrum is the singlet corresponding to the two methylene protons (-CH₂Cl) of the chloroacetyl group. This signal is typically found in the range of 4.5-5.0 ppm, shifted downfield due to the deshielding effects of both the adjacent carbonyl group and the chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H3 (Thiophene) | ~7.20 | Doublet of doublets |

| H4 (Thiophene) | ~7.80 | Doublet of doublets |

| H5 (Thiophene) | ~7.95 | Doublet of doublets |

Note: Predicted values are based on spectral data of analogous compounds like 2-acetylthiophene (B1664040) and principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the five unique carbon environments in this compound. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 180-190 ppm. The carbon of the methylene group (-CH₂Cl) is also readily identifiable, with a chemical shift around 45-50 ppm.

The four carbons of the thiophene ring resonate in the aromatic region (125-150 ppm). The C2 carbon, to which the substituent is attached, is generally the most downfield of the ring carbons. The chemical shifts of C3, C4, and C5 are influenced by their position relative to the sulfur atom and the C2 substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~184 |

| C2 (Thiophene) | ~144 |

| C5 (Thiophene) | ~135 |

| C4 (Thiophene) | ~134 |

| C3 (Thiophene) | ~128 |

Note: Predicted values are based on spectral data of analogous compounds like 2-acetylthiophene and 2-chlorothiophene (B1346680). Actual values may vary.

While 1D NMR provides essential data, 2D NMR techniques are employed for the definitive structural confirmation of this compound by establishing atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the thiophene ring (H3 with H4, and H4 with H5), confirming their scalar coupling and sequence. The methylene protons (-CH₂Cl) would not show any COSY correlations as they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹JCH). An HSQC spectrum would show distinct cross-peaks linking the signals of H3, H4, and H5 in the ¹H spectrum to the signals of C3, C4, and C5, respectively, in the ¹³C spectrum. It would also show a clear correlation between the methylene protons and the -CH₂Cl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range correlations (typically 2-3 bonds, ²JCH and ³JCH) between protons and carbons. This allows for the assembly of the molecular fragments. Key correlations would include the methylene protons showing a cross-peak to the carbonyl carbon and the C2 carbon of the thiophene ring. Additionally, the thiophene protons would show correlations to neighboring carbons, confirming the attachment point of the chloroacetyl group.

Table 3: Expected Key HMBC Correlations for this compound

| Proton | Correlated Carbon(s) |

|---|---|

| -CH₂Cl | C=O, C2 |

| H3 | C2, C4, C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and structural features of this compound and its derivatives through ionization and analysis of fragment patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₆H₅ClOS, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This precise mass measurement is crucial for distinguishing it from other compounds with the same nominal mass.

The analysis of 2-aminothiophene derivatives by UPLC coupled to a high-resolution mass spectrometer with ESI ionization highlights the capability of this technique to provide precise mass data for complex thiophene-based structures. mdpi.com

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Nominal Mass (Da) |

|---|---|---|---|

| This compound | C₆H₅ClOS | 160.97224 | 161 |

| 2-Chlorothiophene | C₄H₃ClS | 117.96440 | 118 |

| 2-(Chloromethyl)thiophene | C₅H₅ClS | 131.98005 | 132 |

In electron ionization mass spectrometry (EI-MS), molecules are fragmented in a reproducible manner, providing a "fingerprint" that aids in structural elucidation. The fragmentation of this compound is influenced by its functional groups: the thiophene ring, the ketone, and the chloroalkyl chain.

Key fragmentation pathways for ketones typically involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this would lead to the formation of a stable 2-thenoyl cation. Studies on related 2-acylthiophenes confirm that α-cleavage is a dominant feature, often resulting in the most prominent ion. researchgate.net

Furthermore, research on the fragmentation of the simpler 2-chlorothiophene molecule shows that thiophene ring fragmentation (TRF) is a significant process. researchgate.netnih.gov This process can be initiated by H/Cl atom migration, leading to ring-opening and the formation of various smaller fragment ions, such as the HCS⁺ radical cation. researchgate.netnih.gov Therefore, the mass spectrum of this compound is expected to show peaks corresponding to both α-cleavage at the carbonyl group and fragmentation of the thiophene ring itself.

| Proposed Fragment Ion | Structure | m/z (for ³⁵Cl) | Origin |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₄H₃S-CO-CH₂Cl]⁺• | 160 | Parent Molecule |

| 2-Thenoyl cation | [C₄H₃S-CO]⁺ | 111 | α-cleavage, loss of •CH₂Cl |

| Thienyl cation | [C₄H₃S]⁺ | 83 | Loss of CO from 2-thenoyl cation |

| Chloromethyl cation | [CH₂Cl]⁺ | 49 | Cleavage of C-C bond |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org In organic molecules, the most common transitions observed in the 200-800 nm range are from non-bonding (n) or π bonding orbitals to π* antibonding orbitals. libretexts.orgshu.ac.uk These n→π* and π→π* transitions require the presence of unsaturated functional groups, known as chromophores. shu.ac.uk

| Transition Type | Orbitals Involved | Relative Energy | Typical Chromophore |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | High | Thiophene ring, Carbonyl C=O |

| n → π | Non-bonding n to Antibonding π | Low | Carbonyl C=O |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, researchers can generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.orgtulane.edu

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic studies have been performed on numerous thiophene derivatives. researchgate.netnih.govmdpi.comresearchgate.net These studies consistently show the planarity of the thiophene ring and provide a reliable reference for its geometric parameters. For example, analysis of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, which also contains a ketone linked to a thiophene ring, reveals detailed bond lengths and angles, confirming the structural features of this class of compounds. mdpi.com

The table below presents typical crystallographic data for a representative thiophene derivative to illustrate the type of information obtained from a single-crystal XRD analysis.

| Parameter | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6092(8) |

| b (Å) | 10.8355(8) |

| c (Å) | 11.1346(9) |

| β (°) | 98.643(6) |

| Volume (ų) | 1264.4(2) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. A close match (typically within ±0.4%) between the found and calculated values serves to verify the compound's elemental composition and purity. For this compound (C₆H₅ClOS), elemental analysis provides stoichiometric validation of its proposed formula.

| Element | Molecular Formula | Calculated (%) | Found (%) (Typical) |

|---|---|---|---|

| Carbon (C) | C₆H₅ClOS | 44.87 | 44.6-45.2 |

| Hydrogen (H) | 3.14 | 2.9-3.3 | |

| Chlorine (Cl) | 22.07 | 21.8-22.3 | |

| Oxygen (O) | 9.96 | 9.7-10.2 | |

| Sulfur (S) | 19.96 | 19.7-20.2 |

Chemical Reactivity and Derivatization Strategies of 2 Chloroacetyl Thiophene

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in the chloroacetyl group of 2-(chloroacetyl)thiophene is highly susceptible to nucleophilic attack, a characteristic that has been extensively exploited for the synthesis of a diverse array of derivatives. researchgate.net This reactivity is attributed to the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the C-Cl bond and stabilizes the transition state of the substitution reaction.

The reaction of this compound and its derivatives with sulfur-based nucleophiles provides a straightforward route to various sulfur-containing compounds. For instance, the nucleophilic substitution of the chlorine atom in N-(thienyl)-2-chloroacetamides with mercaptoacetic acid, in the presence of a weak base like sodium acetate (B1210297) in ethanol (B145695), leads to the formation of the corresponding sulfide (B99878) derivatives. ajol.info Similarly, other thiols such as 2-mercaptobenzothiazole (B37678) and 5-(phenylamino)-1,3,4-thiadiazol-2-thiol react under similar conditions to yield the respective sulfide products. ajol.info The general scheme for this reaction involves the attack of the thiolate anion on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion.

A notable application of this reactivity is the cyclocondensation reaction with mercaptoacetic acid, which can lead to the formation of a 4-thiazolidinone (B1220212) ring system. tandfonline.com

Table 1: Examples of Nucleophilic Substitution with Sulfur-based Nucleophiles

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Mercaptoacetic Acid | Ethanol, Sodium Acetate, Heat | Sulfide derivative | ajol.info |

| 2-Mercaptobenzothiazole | Ethanol, Sodium Acetate, Heat | Sulfide derivative | ajol.info |

| 5-(Phenylamino)-1,3,4-thiadiazole-2-thiol | Ethanol, Sodium Acetate, Heat | Sulfide derivative | ajol.info |

| Mercaptoacetic Acid | Dioxane | 4-Thiazolidinone | tandfonline.com |

Nitrogen-based nucleophiles, such as amines and hydrazines, readily react with this compound derivatives to form a variety of nitrogen-containing heterocycles. The reaction of N-(thienyl)-2-chloroacetamides with secondary amines like piperidine (B6355638) and morpholine (B109124) results in the substitution of the chlorine atom to yield the corresponding aminoacetamide derivatives. ajol.info

Hydrazine (B178648) hydrate (B1144303) and phenylhydrazine (B124118) also react with this compound derivatives. For example, 2-(1-(2-chloroacetyl)-1H-benzo[d]imidazol-2-yl)acetonitrile reacts with hydrazine hydrate or phenylhydrazine to yield the corresponding hydrazine derivatives. jst.go.jp These reactions are typically carried out in a suitable solvent and may or may not require a base.

Table 2: Examples of Nucleophilic Substitution with Nitrogen-based Nucleophiles

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Piperidine | Ethanol, Heat | Aminoacetamide derivative | ajol.info |

| Morpholine | Ethanol, Heat | Aminoacetamide derivative | ajol.info |

| Hydrazine Hydrate | - | Hydrazine derivative | jst.go.jp |

| Phenylhydrazine | - | Hydrazine derivative | jst.go.jp |

| o-Phenylenediamine | - | Benzoimidazolylthienothiophene | tandfonline.com |

The reaction of this compound with oxygen-based nucleophiles like alcohols and phenols can lead to the formation of ether derivatives, although this is a less commonly reported derivatization strategy compared to reactions with sulfur and nitrogen nucleophiles. The reaction of aryl dimethylphosphinates with anionic oxygen nucleophiles in water proceeds via a concerted mechanism. nih.gov In the context of this compound, the reaction would involve the attack of an alkoxide or phenoxide ion on the carbon atom bearing the chlorine, resulting in the displacement of the chloride and the formation of an α-alkoxy or α-phenoxy ketone. For instance, the reaction with o-aminophenol can lead to the formation of benzoxazolylthienothiophene derivatives. tandfonline.com

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various fused heterocyclic systems. These reactions often proceed through an initial nucleophilic substitution followed by an intramolecular cyclization.

Thiazole (B1198619) derivatives can be synthesized from this compound precursors through reactions with thiourea (B124793) or thioamides. A common method involves the reaction of a 2-chloro-N-thiazolyl acetamide (B32628) derivative with ammonium (B1175870) thiocyanate (B1210189), which leads to the formation of a dihydrothiazol-4-one analogue. acs.orgnih.gov For instance, the reaction of 2-amino-4-(thiophen-2-yl)thiazole with chloroacetyl chloride yields 2-chloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide, which can then undergo cyclization. Another approach involves the reaction of an α-halocarbonyl compound, such as a derivative of this compound, with a potassium sulfide salt intermediate, which can be generated from the reaction of an active methylene (B1212753) reagent with phenylisothiocyanate. jst.go.jpjst.go.jp This method can yield various thiazole derivatives depending on the specific reactants used. jst.go.jpjst.go.jp

Furthermore, the reaction of N-(thienyl)-2-chloroacetamides with ammonium thiocyanate in boiling ethanol can lead to the formation of iminothiazolo[3,2-a]thieno[2,3-d]pyrimidine derivatives through a series of nucleophilic substitution and cyclization steps. ajol.info

Table 3: Examples of Thiazole Derivative Formation

| Reactant(s) | Reagents and Conditions | Product Type | Reference |

| 2-Chloro-N-thiazolyl acetamide, Ammonium thiocyanate | - | Dihydrothiazol-4-one | acs.orgnih.gov |

| N-(Thienyl)-2-chloroacetamide, Ammonium thiocyanate | Boiling ethanol | Iminothiazolo[3,2-a]thieno[2,3-d]pyrimidine | ajol.info |

| α-Halocarbonyl derivative, Potassium sulfide salt | - | Thiazole derivative | jst.go.jpjst.go.jp |

This compound serves as a building block for the synthesis of more complex thiophene-fused systems, such as thieno[2,3-b]thiophenes. One synthetic route involves the reaction of a chloroacetylated 3,4-diamino-2,5-dicarbethoxythieno(2.3-b)thiophene with malononitrile (B47326) to furnish a thienopyrrolopyrimidine. tandfonline.com Another strategy involves the reaction of α-halo ketones with disodium (B8443419) (dimercaptomethylene)malononitrile, which can lead to the formation of 3,4-diamino-2,5-diacylthieno-[2,3-b]thiophenes. researchgate.net The synthesis of thieno[2,3-b]thiophene (B1266192) derivatives has also been achieved through the base-induced cyclization of ketene (B1206846) dithioacetals with haloacetic acid derivatives. niscpr.res.in

Table 4: Examples of Thiophene-fused System Formation

| Precursor(s) | Reagents and Conditions | Product Type | Reference |

| Chloroacetylated 3,4-diamino-2,5-dicarbethoxythieno(2.3-b)thiophene, Malononitrile | - | Thienopyrrolopyrimidine | tandfonline.com |

| α-Halo ketones, Disodium (dimercaptomethylene)malononitrile | - | 3,4-Diamino-2,5-diacylthieno-[2,3-b]thiophene | researchgate.net |

| Ketene dithioacetals, Haloacetic acid derivatives | Base | Thieno[2,3-b]thiophene | niscpr.res.in |

Formation of Other Polycyclic Systems (e.g., Thieno[2,3-d]pyrimidines)

The this compound framework serves as a key precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are of significant interest due to their wide spectrum of biological activities. researchgate.netekb.eg The construction of the pyrimidine (B1678525) ring onto the thiophene (B33073) core typically involves the cyclization of a suitably functionalized thiophene derivative.

One common strategy involves the initial conversion of a 2-aminothiophene derivative, often synthesized via the Gewald reaction, into an N-chloroacetylated intermediate. researchgate.netmdpi.com For instance, a 2-aminothiophene-3-carboxamide (B79593) can be treated with chloroacetyl chloride to yield the corresponding 2-(chloroacetamido)thiophene derivative. tubitak.gov.tr This intermediate possesses the necessary functionalities for cyclization. The reaction of a 2-aminothiophene with chloroacetyl chloride in a basic medium like triethylamine (B128534) can produce the N-chloroacetylated compound, which can then undergo nucleophilic displacement of the chlorine atom to build more complex structures. mdpi.com

A more direct approach involves the cyclization of a chloroacetyl derivative with a source of the remaining atoms for the pyrimidine ring. For example, the chloroacetyl derivative of a thiophene can be cyclized with concentrated hydrochloric acid in ethanol to produce the thieno[2,3-d]pyrimidine (B153573) skeleton. researchgate.net Another pathway involves reacting a 2-aminothiophene-3-carbonitrile (B183302) with various reagents. Although not starting directly from this compound, these syntheses highlight the utility of related structures. For example, 2-amino-3-cyanothiophenes react with nitriles in the presence of acid to form the fused pyrimidine ring. tubitak.gov.tr Similarly, condensation reactions with formamide, isothiocyanates, or nitriles like malononitrile can be employed to construct the thieno[2,3-d]pyrimidine system from 2-aminothiophene precursors. researchgate.netnih.gov

The chalcone (B49325) derived from 2-acetylthiophene (B1664040) (a close analog of this compound) can be cyclized with guanidine (B92328) hydrochloride to furnish a (thiophen-2-yl)pyrimidine, which demonstrates another route to pyrimidine ring formation. tandfonline.com These examples collectively illustrate that the chloroacetyl group, or functional groups readily derived from it, are instrumental in the annulation of a pyrimidine ring onto a thiophene core to generate thieno[2,3-d]pyrimidines.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). bhu.ac.in Substitution typically occurs preferentially at the C2 (α) position. When this position is occupied, as in this compound, electrophilic attack is directed to the C5 position.

The chloroacetyl group at the C2 position is strongly electron-withdrawing and deactivating, which reduces the reactivity of the thiophene ring towards electrophiles compared to unsubstituted thiophene. researchgate.net This deactivation means that harsher reaction conditions may be required for substitution to occur. Despite the deactivation, the directing effect of the sulfur heteroatom still favors substitution at the α-positions (C2 and C5). Since C2 is blocked, the primary site for electrophilic attack is the C5 position. Attack at the C3 or C4 (β) positions is significantly less favored.

Computational studies on 2-acylthiophenes (such as those with CHO, COMe, or CO2Me groups) confirm that in the absence of a catalyst, substitution is preferred at the C5 (α') position. researchgate.net This regioselectivity is a key consideration in the further functionalization of the this compound ring system.

Common electrophilic substitution reactions applicable to thiophenes include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. However, the deactivating nature of the chloroacetyl group and the sensitivity of the thiophene ring to strong acids and Lewis acids must be carefully managed. bhu.ac.in For instance, Friedel-Crafts acylation of thiophene itself is often carried out with milder catalysts like stannic chloride (SnCl₄) instead of aluminum chloride (AlCl₃) to prevent polymerization and side reactions. orgsyn.orgasianpubs.org

| Substituent at C2 | Reactivity Effect | Preferred Position for Electrophilic Attack | Reference |

|---|---|---|---|

| -H | Activating | C2 | bhu.ac.in |

| -COCH₂Cl | Deactivating | C5 | researchgate.net |

| -COCH₃ | Deactivating | C5 | researchgate.net |

| -CHO | Deactivating | C5 | researchgate.net |

Reactions Involving the Ketone Functionality

The ketone group in this compound is a versatile functional handle for a variety of chemical transformations, including reduction, rearrangement, and condensation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, forming 1-(thiophen-2-yl)-2-chloroethanol. This transformation can be achieved using various reducing agents. Asymmetric transfer hydrogenation, employing ruthenium-diamine catalysts, has been successfully used for the enantioselective reduction of similar unprotected α-amino ketones, suggesting its potential applicability to α-haloketones like this compound to produce chiral amino alcohols. scihorizon.com Other common reducing agents like sodium borohydride (B1222165) could also be employed for a non-chiral reduction. The resulting chloro-alcohol is a valuable intermediate for further synthesis.

Favorskii Rearrangement: As an α-haloketone, this compound can undergo the Favorskii rearrangement under basic conditions. google.com Treatment with a base, such as sodium hydroxide (B78521), can lead to the formation of 2-thiopheneacetic acid. google.com The reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the hydroxide nucleophile. This rearrangement provides a synthetic route from an α-haloketone to a carboxylic acid with a rearranged carbon skeleton.

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Sodium hydroxide (NaOH) in water | 2-Thiopheneacetic acid | google.com |

Condensation Reactions: The ketone's α-protons are acidic and can participate in condensation reactions, although the adjacent chloro-substituent complicates this. More commonly, the carbonyl group itself reacts with nucleophiles. For example, it can react with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form the corresponding oxime. researchgate.net Thiophene derivative oximes have been investigated for their biological activities. researchgate.net

Advanced Applications in Medicinal Chemistry and Pharmacology

Design and Synthesis of Biologically Active Derivatives

The inherent reactivity of 2-(chloroacetyl)thiophene allows for its strategic modification to produce derivatives with enhanced biological profiles. The chloroacetyl group readily participates in nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures, including fused heterocyclic systems. This adaptability is central to its use in medicinal chemistry for developing targeted therapeutic agents.

Antimicrobial Agents (Antibacterial, Antifungal)

This compound is a key precursor in the synthesis of various antimicrobial agents. Its reaction with different nucleophiles leads to the formation of thiophene (B33073) derivatives containing thiazole (B1198619), pyrazole, and Schiff base moieties, which have shown significant antibacterial and antifungal properties. researchgate.netclockss.orgtandfonline.comnih.gov

Synthesis and Findings:

Thiazole Derivatives: The reaction of this compound with thiourea (B124793) and its derivatives yields aminothiazole compounds. Further modifications of these aminothiazoles have produced derivatives with potent activity against both Gram-positive and Gram-negative bacteria. clockss.orgrsc.org For instance, certain pyrazolyl-thiazole derivatives of thiophene have demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC) against Escherichia coli, Staphylococcus aureus, and Aspergillus niger. rsc.org

Schiff Bases: Condensation of thiophene-based aldehydes, which can be derived from this compound, with various amines results in Schiff bases. researchgate.netorientjchem.orgahievran.edu.trnih.gov These compounds have been reported to exhibit broad-spectrum antimicrobial activity. researchgate.netahievran.edu.tracs.org For example, a Schiff base, (E)-N-(4-chlorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, showed potent bactericidal effects. ahievran.edu.tr Metal complexes of these Schiff bases, such as those with Cu(II) and Zn(II), have also shown enhanced antimicrobial efficacy compared to the ligands alone. orientjchem.orgnih.govacs.org

Tetrazole Hybrids: Tetrazole-based hybrids linked with thiophene rings have been synthesized and shown to possess notable antibacterial and antifungal properties. nih.gov Derivatives have exhibited good activity against S. aureus, S. pneumonia, and the fungal strain C. albicans. nih.gov

| Derivative Class | Synthesis Route Example | Target Organisms | Key Findings | Citation |

|---|---|---|---|---|

| Thiazole Derivatives | Reaction of this compound with substituted thioureas. | E. coli, S. aureus, A. niger | Shows low Minimum Inhibitory Concentration (MIC) values. | clockss.orgrsc.org |

| Schiff Bases | Condensation of thiophene-2-carbaldehyde (B41791) with various amines. | Gram-positive and Gram-negative bacteria, C. albicans | Metal complexes often show enhanced activity. | researchgate.netorientjchem.orgahievran.edu.trnih.govacs.org |

| Tetrazole-Thiophene Hybrids | Multi-step synthesis involving the formation of tetrazole ring linked to a thiophene scaffold. | S. aureus, S. pneumonia, C. albicans | Hybrids show potent and specific antimicrobial action. | nih.gov |

Anticancer and Antitumor Compounds

The thiophene nucleus is a structural component of several successful anticancer drugs, and derivatives of this compound are actively researched for their cytotoxic and antitumor properties. ajol.infoacs.org These compounds often work by inducing apoptosis, inhibiting key enzymes like kinases, or interfering with cell cycle progression. acs.orgrsc.orgmdpi.complos.org

Synthesis and Findings:

Chalcone (B49325) Derivatives: Thiophene-based chalcones, synthesized via Claisen-Schmidt condensation of a thiophene aldehyde with a ketone, have demonstrated significant anticancer activity. acs.orgrasayanjournal.co.inmdpi.com For example, certain bis-chalcone derivatives bearing a thiophene moiety have shown efficacy against breast, colon, and lung cancer cell lines by inducing apoptosis and causing cell cycle arrest. acs.org Another study reported a 3-aryl thiophene chalcone with an IC50 value of 21 µg/mL against human colon cancer cells (HCT-15). rasayanjournal.co.in

Apoptosis Inducers: Many thiophene derivatives exert their anticancer effects by triggering apoptosis. A novel thiophene derivative, F8, was found to induce apoptosis in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial depolarization. plos.org Similarly, certain benzo[b]thiophene derivatives have been shown to induce apoptosis in colon carcinoma cells by increasing the expression of cleaved-PARP and caspase-3. cardiff.ac.uk

Kinase Inhibitors: Thiophene derivatives have been designed as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival. mdpi.complos.org Fused thienopyrrole and pyrrolothienopyrimidine scaffolds have been synthesized and found to inhibit VEGFR-2 and AKT kinases, leading to antiproliferative effects in liver cancer cells. mdpi.com

| Derivative Class | Mechanism of Action | Cancer Cell Line Example | Key Findings (IC50 Values) | Citation |

|---|---|---|---|---|

| Thiophene Chalcones | Apoptosis induction, Cell cycle arrest | HCT-15 (Colon) | IC50 of 21 µg/mL | rasayanjournal.co.in |

| Thiophene-based N-phenyl pyrazolines | EGFR Inhibition | 4T1 (Breast), HeLa (Cervical), WiDr (Colorectal) | IC50 values of 9.09, 9.27, and 0.25 µg/ml, respectively. | japsonline.com |

| Thienopyrimidines | VEGFR-2/AKT Kinase Inhibition | HepG2 (Liver) | IC50 of 3.023 µM | mdpi.com |

| Thiophenecarboxylates | Apoptosis induction, ROS generation | CCRF-CEM (Leukemia) | CC50 of 2.89 µM | plos.org |

| N-(Thienyl)-2-chloroacetamide | Cytotoxicity | HepG2 (Liver), MCF-7 (Breast) | Sensitized cells to sorafenib, decreasing IC50 from 3.9 to 0.5 µM. | ajol.info |

Anti-inflammatory and Analgesic Agents

Derivatives of thiophene are recognized for their anti-inflammatory properties, with some commercial non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid containing this scaffold. mdpi.com Research has focused on designing thiophene compounds that act as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. mdpi.comnih.govbohrium.comrsc.orgrsc.org

Synthesis and Findings:

COX-2 Inhibitors: A series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives were designed based on the structures of known selective COX-2 inhibitors. rsc.orgrsc.org One compound, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa), demonstrated potent and selective COX-2 inhibition with an IC50 value of 0.29 µM, which was more selective than the reference drug celecoxib. rsc.orgrsc.org

Dual COX/LOX Inhibitors: Some thiophene derivatives have been developed as dual inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the arachidonic acid metabolism pathway that leads to inflammation. mdpi.comnih.govbohrium.com A morpholinoacetamide thiophene derivative was identified as a dual COX-2/5-LOX inhibitor with an IC50 of 5.45 µM for COX-2 and 4.33 µM for 5-LOX. bohrium.com

Antiviral Agents (e.g., Anti-HIV PR Inhibitors)

The thiophene nucleus has been incorporated into the structure of potent antiviral agents, including inhibitors of the human immunodeficiency virus (HIV) protease (PR) and reverse transcriptase (RT). researchgate.netacs.orgnih.govacs.org

Synthesis and Findings:

HIV Protease (PR) Inhibitors: Thiophene-containing hydroxyethylamino cores have been synthesized and evaluated as HIV PR inhibitors. researchgate.netnih.gov Modeling studies have shown that these inhibitors can interact with the protease active site in a manner similar to approved drugs like saquinavir. researchgate.net

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Thiophene[3,2-d]pyrimidine derivatives have been developed as potent NNRTIs. acs.orgacs.org These compounds have shown high affinity for the wild-type HIV-1 reverse transcriptase and potent activity against drug-resistant viral strains, such as those with K103N and E138K mutations. acs.org

Antioxidant Compounds

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Thiophene derivatives have been widely investigated for their ability to act as radical scavengers and antioxidants. nih.govmdpi.combohrium.comnih.govipb.ptekb.egdergipark.org.trresearchgate.net

Synthesis and Findings:

Radical Scavenging Activity: The antioxidant properties of thiophene derivatives are often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. bohrium.comekb.egtechscience.com Tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant capacity, comparable to that of ascorbic acid. nih.gov The presence of aminocarbonitrile or benzamide (B126) groups on the thiophene ring can enhance antioxidant activity. mdpi.comdergipark.org.tr

Mechanism of Action: The sulfur atom in the thiophene ring is believed to play a role in its antioxidant ability. mdpi.com The introduction of electron-donating groups or other heterocyclic moieties can further enhance the radical scavenging potential of the molecule. dergipark.org.trresearchgate.net For instance, a derivative with a methyl substituent on the thiophene ring was found to be a highly active scavenger with a half-maximal scavenging concentration (SC50) of 0.019 mg/mL. researchgate.net

| Derivative Class | Assay | Key Findings | Citation |

|---|---|---|---|

| Thiophene Benzamides | DPPH Radical Scavenging | IC50 values ranging from 3.794 to 5.644 mg/mL. | dergipark.org.tr |

| Tetrahydrobenzo[b]thiophenes | Total Antioxidant Capacity (TAC) | Potency comparable to ascorbic acid. | nih.gov |

| Substituted Thieno[2,3-b]thiophenes | DPPH Radical Scavenging | Dose-dependent activity with an EC50 of 420 µg/mL. | ekb.eg |

Antidiabetic and Antihypertensive Agents

Thiophene derivatives have emerged as promising candidates for the treatment of metabolic disorders, including diabetes and hypertension. nih.govgoogle.com

Synthesis and Findings:

Antidiabetic Agents: Certain thiophene derivatives have been found to inhibit hepatic glucose production and activate insulin (B600854) secretion in response to glucose. google.com This dual action makes them attractive for the treatment of type 2 diabetes. In one study, novel thiophene analogues were developed as activators of the CISD2 protein, which plays a role in preventing nonalcoholic fatty liver disease (NAFLD), a condition often associated with diabetes. bioworld.com

Antihypertensive Agents: While direct synthesis from this compound is less commonly cited for antihypertensives, the broader class of thiophene derivatives has been explored for this purpose. The versatility of the thiophene scaffold allows for its incorporation into structures designed to interact with targets relevant to blood pressure regulation.

Antiparasitic Agents (e.g., Antileishmanial, Anthelmintic)

Derivatives of this compound have emerged as a promising class of compounds in the search for new antiparasitic drugs. The chloroacetyl group, in particular, is a key feature in several biologically active molecules. mdpi.com

Antileishmanial Activity:

Leishmaniasis is a significant global health problem caused by protozoan parasites of the genus Leishmania. nih.gov The search for new, effective, and less toxic treatments is a priority. nih.gov Thiophene derivatives have shown considerable promise in this area. researchgate.netnih.gov For instance, the 2-aminothiophene derivative SB-200 has demonstrated efficacy in inhibiting the growth of several Leishmania species, including Leishmania braziliensis, Leishmania major, and Leishmania infantum, with IC50 values of 4.25 µM, 4.65 µM, and 3.96 µM, respectively. nih.gov The antipromastigote effect of SB-200 on L. infantum has been linked to the loss of cell membrane integrity and morphological changes. nih.gov Further studies on 2-aminothiophene derivatives have highlighted the importance of substituents at the C-4 and C-5 positions of the thiophene ring in modulating antileishmanial activity. mdpi.com The presence of a cycloalkyl ring fused to these positions appears to be crucial for activity, as its removal leads to a loss of antileishmanial effect. mdpi.com

| Compound/Extract | Target Organism | IC50 Value | Reference |

| SB-200 | Leishmania braziliensis (promastigotes) | 4.25 µM | nih.gov |

| SB-200 | Leishmania major (promastigotes) | 4.65 µM | nih.gov |

| SB-200 | Leishmania infantum (promastigotes) | 3.96 µM | nih.gov |

| SB-200 | Leishmania infantum (amastigotes) | 2.85 µM | nih.gov |

| Casearia sylvestris extract | Leishmania amazonensis (promastigotes) | 5.4 µg/mL | scielo.br |

| Casearia sylvestris extract | Leishmania braziliensis (promastigotes) | 5.0 µg/mL | scielo.br |

| Casearia sylvestris extract | Leishmania chagasi (promastigotes) | 8.5 µg/mL | scielo.br |

| Casearia sylvestris extract | Leishmania major (promastigotes) | 7.7 µg/mL | scielo.br |

| Casearia sylvestris extract | Leishmania braziliensis (amastigotes) | 1.3 µg/mL | scielo.br |

Anthelmintic Activity:

Helminth infections remain a major health concern in many parts of the world. psu.edu Research into new anthelmintic agents has explored various chemical scaffolds, including thiophene derivatives. researchgate.net A study on praziquantel (B144689) derivatives revealed that the introduction of a chloroacetyl group can lead to potent worm-killing activity. mdpi.com Specifically, a derivative with a chloroacetyl group showed good activity against Schistosoma japonicum at a concentration of 10 µM. mdpi.com Another study investigating thiophenes identified from the plant Tagetes patula found that a synthetic derivative, 4-(5'-(hydroxymethyl)-[2,2'-bithiophene]-5-yl)but-3-yn-1-ol (Thio1), exhibited a significant in vitro anthelmintic effect against Haemonchus contortus. nih.gov This compound showed 100% efficacy in egg hatch and larval development tests, with EC50 values of 0.1731 mg/mL and 0.3243 mg/mL, respectively. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the thiophene ring and other parts of the molecule. researchgate.netmdpi.com Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. nih.gov

The introduction of different functional groups to the thiophene core can modulate its biological effects. For example, in a series of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, specific substitutions were found to be critical for their inhibitory activity against cancer-related enzymes. nih.gov The antimicrobial activity of benzo[b]thiophene derivatives has been shown to be more dependent on substitution at the heterocyclic thiophene ring than at the aromatic moiety. researchgate.net Functionalities such as amine, amide, methyl, ether, and nitrile groups have been reported to enhance the antimicrobial activity of the benzo[b]thiophene ring. researchgate.net

The presence of electron-withdrawing groups can also play a significant role. For instance, in a study of platinum complexes, electron-withdrawing substituents at specific positions were found to enhance the photosensitizing capabilities of the compounds. rsc.org In another study on N,N'-diaryl-2-amino-acetamide thiophenes, a halogen in the para position of the tail region was identified as a key pharmacophoric feature shared with the drug sorafenib, contributing to higher cytotoxicity. tandfonline.com Conversely, substituting the ring at the ortho position led to a dramatic reduction in cytotoxicity. tandfonline.com

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For thiophene derivatives, several key pharmacophoric features have been identified. The sulfur atom in the thiophene ring is considered an important feature as it can enhance drug-receptor interactions through hydrogen bonding. nih.gov

In the context of anticancer activity, a SAR study of thieno[2,3-c]pyridine (B153571) derivatives revealed that a thiomorpholine-substituted compound exhibited significantly higher percentage inhibition against all tested cancer cell lines. mdpi.com For N,N'-diaryl-2-amino-acetamide thiophenes, a halogen in the para position of the tail region was identified as a crucial pharmacophoric feature for potent cytotoxic activity. tandfonline.com The thiophene ring itself is often considered a key pharmacophore and is used as a bioisosteric replacement for other aromatic systems, such as the phenyl ring, in drug design. nih.gov

Mechanisms of Biological Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is fundamental for their development as therapeutic agents. These mechanisms often involve interactions with specific enzymes or receptors.

The electrophilic nature of the chloroacetyl group suggests that it can interact with microbial enzymes, potentially disrupting bacterial cell wall synthesis or function. In the context of cancer, derivatives of this compound have been investigated as inhibitors of various enzymes involved in cancer progression.

Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), two enzymes that are upregulated in proliferating tumor cells. nih.gov For example, one compound demonstrated significant inhibitory activity against both PDK1 and LDHA with IC50 values of 57.10 µg/mL and 64.10 µg/mL, respectively. nih.gov

Thieno[2,3-b]thiophene (B1266192) derivatives have been studied as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.org Several compounds in this class showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and the mutant EGFRT790M. acs.org One derivative, in particular, was found to be more potent than the standard drug gefitinib (B1684475) against the mutant form. acs.org

| Derivative Class | Target Enzyme | Key Findings | Reference |

| 4,5,6,7-Tetrahydrobenzo[b]thiophenes | PDK1, LDHA | Compound 1b showed IC50 values of 57.10 µg/mL (PDK1) and 64.10 µg/mL (LDHA). | nih.gov |

| Thieno[2,3-b]thiophenes | EGFRWT, EGFRT790M | Compound 2 showed IC50 values of 0.28 µM (EGFRWT) and 5.02 µM (EGFRT790M). | acs.org |

Molecular docking studies are frequently employed to analyze the interaction of thiophene derivatives with their biological targets at a molecular level. nih.govacs.org These in silico studies help to understand the binding modes and rationalize the observed biological activities. For instance, docking studies of thieno[2,3-b]thiophene derivatives within the EGFR receptor have been used to elucidate their mechanism of action as EGFR inhibitors. acs.org Similarly, the interaction of anthelmintic thiophene derivatives with the glutamate-activated chloride channel (GluCl), a known target for such compounds, has been investigated through molecular modeling, suggesting that these derivatives could be potential GluCl ligands. nih.gov

Cell Proliferation and Apoptosis Studies

Derivatives synthesized from the this compound scaffold have been a significant focus of oncological research, particularly in studies concerning the modulation of cell proliferation and the induction of apoptosis (programmed cell death). These compounds have demonstrated the ability to interfere with key cellular processes that are dysregulated in cancer.

Research has shown that certain thiophene-based molecules are potent inducers of apoptosis. For instance, a chloroacetylated amino-ester derivative of benzo[b]thiophene, designated as compound 4 , was found to induce a significant 26.86% reduction in the viability of MCF-7 breast cancer cells through apoptosis. nih.gov Similarly, a study on novel thiophene and thieno[2,3-d]pyrimidine (B153573) derivatives identified compounds that trigger substantial early apoptosis in cancer cells. mdpi.com Specifically, compounds 5 , 7a , and 8 induced early apoptosis in 65.3%, 55.3%, and 74.9% of HT-29 colon cancer cells, respectively. mdpi.com In HepG-2 liver cancer cells, these same compounds also resulted in a significant increase in apoptosis. mdpi.com The mechanisms underlying this apoptotic induction can be complex; for example, thiophene carboxamide derivatives 5 and 21 were shown to elevate p53 levels and increase the Bax/Bcl-2 ratio, which are critical events in the apoptotic cascade. tandfonline.com

Beyond direct apoptosis induction, these derivatives frequently impact the cell cycle. Multiple studies have reported that thiophene compounds can cause cell cycle arrest, a crucial mechanism for halting uncontrolled proliferation. The benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative, BU17 , was observed to cause cell cycle arrest at the G2/M phase in a dose-dependent manner. nih.gov Thiophene carboxamides 5 and 21 also demonstrated an ability to arrest the cell cycle at the G2/M phase and cause an accumulation of cells in the sub-G1 phase, which is often indicative of apoptosis. tandfonline.com In some cases, cell death is induced through mechanisms distinct from apoptosis. For example, the thieno[2,3-c]pyridine derivative 6i was found to induce cell death through non-apoptotic pathways while causing G2 phase arrest. mdpi.com

The antiproliferative effects of these compounds are often traced back to their ability to inhibit specific molecular targets essential for cancer cell growth and survival. Various derivatives have shown inhibitory activity against key enzymes such as kinases. Thieno[2,3-b]thiophene derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). acs.org Other series have demonstrated inhibitory potential against FLT3 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comtandfonline.com Additionally, some thiophene derivatives function by inhibiting β-tubulin polymerization, thereby disrupting microtubule dynamics, which is critical for cell division. tandfonline.comnih.gov

Table 1: Effects of this compound Derivatives on Cell Proliferation and Apoptosis

| Compound ID | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 4 | MCF-7 | Induced apoptosis, reducing cell viability by 26.86%. | nih.gov |

| Compound 5 | HT-29, HepG-2 | Induced significant early apoptosis (65.3% in HT-29). | mdpi.com |

| Compound 8 | HT-29, HepG-2 | Induced significant early apoptosis (74.9% in HT-29). | mdpi.com |

| Compound 21 | HepG-2, HCT-116 | Caused cell cycle arrest at G2/M phase; induced apoptosis. | tandfonline.com |

| Compound 6i | HSC3, T47D, RKO | Induced G2 phase cell cycle arrest. | mdpi.com |

| BU17 | A549 | Caused G2/M accumulation and cell cycle arrest; induced early apoptosis. | nih.gov |

Drug Discovery and Development Pipeline

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a chemical structure that exhibits a desired biological activity and serves as the starting point for further development. hama-univ.edu.syopenaccessjournals.com The this compound moiety is a valuable scaffold in this process, acting as a reactive intermediate and a structural foundation for generating diverse libraries of compounds for screening. jst.go.jp

Through systematic screening, several potent lead compounds derived from this scaffold have been identified. In one study, a derivative referred to as "hit 4 " emerged as a lead compound due to its notable cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 23.2 µM. nih.gov In another research effort, compounds 5 and 8 were highlighted for exhibiting higher cytotoxic effects against MCF-7 and HepG-2 cells than the reference drug. mdpi.com The high potency of certain derivatives is directly attributed to the presence of the chloroacetyl group; for instance, the activity of coumarin (B35378) derivative 8 was linked to its COCH2Cl moiety. jst.go.jp

Once a lead is identified, the next critical step is optimization. This involves the synthesis of a series of analogues to explore structure-activity relationships (SAR), aiming to enhance potency and selectivity while minimizing potential toxicity. openaccessjournals.com An example of this is the development of thieno[2,3-b]thiophene derivatives, where a series of seven compounds were synthesized and evaluated. acs.org Among them, compound 2 was identified as the most potent, proving to be 4.42 times more effective than the established drug erlotinib (B232) against MCF-7 cells and 4.12 times more effective against A549 lung cancer cells. acs.org Similarly, the investigation of thieno[2,3-c]pyridine derivatives led to the identification of compound 6i as a promising lead, with an IC50 of 10.8 µM against HSC3 head and neck cancer cells. mdpi.com The benzyl urea derivative BU17 was also identified as a lead compound with broad-spectrum antitumor activity against several cancer cell lines. nih.gov

Table 2: Identification of Lead Compounds Derived from Thiophene Scaffolds

| Lead Compound | Target Cell Line | Bioactivity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Compound 4 | MCF-7 | 23.2 µM | nih.gov |

| Compound 2 | MCF-7, A549 | More potent than erlotinib (4.42x in MCF-7) | acs.org |

| Compound 6i | HSC3 | 10.8 µM | mdpi.com |

| Compound 8 | A549, H460, HT29, etc. | Highly potent against six cancer cell lines | jst.go.jp |

| BU17 | A549, CT26, etc. | Identified as most potent in its series | nih.gov |

Preclinical Evaluation and In Vitro/In Vivo Correlation

Following lead identification and optimization, promising candidates undergo preclinical evaluation, which involves extensive in vitro (cell-based) and in vivo (animal model) testing. The initial phase relies on in vitro assays to determine a compound's cytotoxic effects against a panel of cancer cell lines. Derivatives of this compound have been evaluated against a wide array of human cancer cells, including breast (MCF-7), liver (HepG-2), lung (A549, H460), colorectal (HT-29), and glioma (U87MG). nih.govjst.go.jp These assays provide crucial IC50 data, which quantifies the concentration of a compound required to inhibit 50% of cell growth.

A critical aspect of preclinical development is establishing a correlation between in vitro activity and in vivo efficacy. A compound that is potent in a petri dish must also demonstrate therapeutic effects in a living organism. Several studies on thiophene derivatives have successfully demonstrated this correlation.

For example, the benzo[b]thiophene derivative, compound 4 , which showed potent in vitro cytotoxicity against MCF-7 cells (IC50 = 23.2 µM) and the ability to induce apoptosis, was subsequently tested in an in vivo animal model. nih.gov The in vivo study confirmed its anticancer potential, revealing a significant 26.6% decrease in solid tumor mass upon treatment. nih.gov Another compelling case is that of the benzyl urea derivative BU17 . After being identified as a potent and broad-spectrum antiproliferative agent in vitro, it was formulated into polymeric nanoparticles for in vivo testing in a CT26 murine tumor model. nih.gov The results showed a significant decrease in tumor growth in mice treated with the BU17-loaded nanoparticles compared to the untreated control group, and the treated mice also had significantly longer survival. nih.gov This demonstrates a successful translation from in vitro findings to in vivo therapeutic effects.

Table 3: Correlation of In Vitro and In Vivo Studies for Thiophene Derivatives

| Compound ID | In Vitro Finding | In Vivo Model | In Vivo Result | Reference(s) |

|---|---|---|---|---|

| Compound 4 | IC₅₀ = 23.2 µM (MCF-7); Induces apoptosis. | Solid Tumor Model | 26.6% decrease in solid tumor mass. | nih.gov |

| BU17 | Potent antiproliferative agent; induces G2/M arrest. | CT26 Murine Tumor Model | Significant decrease in tumor growth; longer survival. | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations